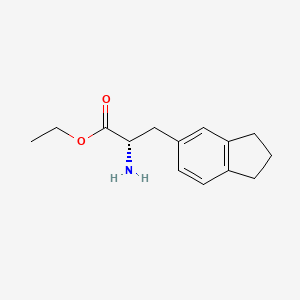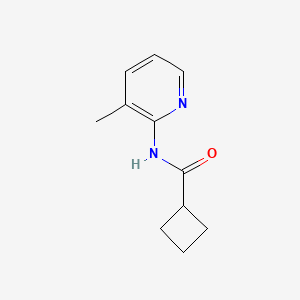
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, neuropathic pain, and epilepsy.
作用机制
Target of Action
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, also known as MPC-6827, primarily targets the Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes . These enzymes play crucial roles in pain perception and inflammation, making them key targets for analgesic and anti-inflammatory drugs .
Mode of Action
MPC-6827 interacts with FAAH and COX enzymes, inhibiting their activity . The compound’s enantiomers bind in the substrate channel of FAAH . This interaction results in the inhibition of these enzymes, thereby reducing the breakdown of endocannabinoids and fatty acid amides, which are involved in pain and inflammatory responses .
Biochemical Pathways
By inhibiting FAAH and COX, MPC-6827 affects the endocannabinoid and eicosanoid pathways . These pathways are involved in various physiological processes, including pain perception, inflammation, and mood regulation . The inhibition of FAAH leads to an increase in endocannabinoid levels, which can result in analgesic and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of MPC-6827’s action primarily involve the modulation of pain and inflammatory responses. By inhibiting FAAH and COX, the compound increases endocannabinoid levels and reduces pro-inflammatory eicosanoids, potentially providing analgesic and anti-inflammatory effects .
实验室实验的优点和局限性
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which allows for specific targeting of T-type calcium channels. It has been extensively studied in various disease models, which provides a wealth of information on its pharmacological properties. However, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide also has some limitations. Its low yield and high cost may limit its use in large-scale experiments. Its specificity for T-type calcium channels may also limit its use in experiments that involve other calcium channels.
未来方向
There are several future directions for research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the long-term effects of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide on the cardiovascular and nervous systems. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-methylpyridin-2-yl)cyclobutanecarboxamide may increase its use in research and clinical applications.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is a selective T-type calcium channel blocker that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking T-type calcium channels, which leads to a reduction in cellular excitability and neurotransmitter release. N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide should focus on investigating its potential therapeutic applications in other diseases, understanding its long-term effects, and developing more efficient synthesis methods.
合成方法
The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is around 50%.
科学研究应用
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells. In neuropathic pain, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce pain sensitivity by blocking T-type calcium channels in sensory neurons. In epilepsy, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce seizure activity by blocking T-type calcium channels in the brain.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNHKVIYAYXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)
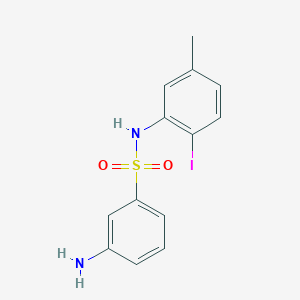
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395570.png)

![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)
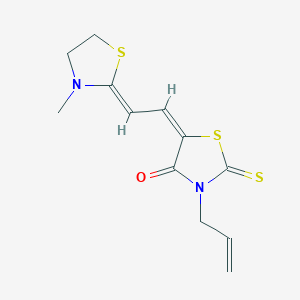
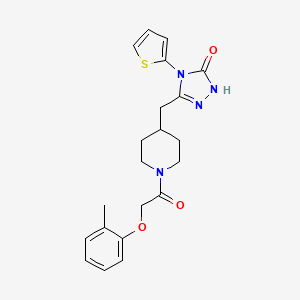
![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)

